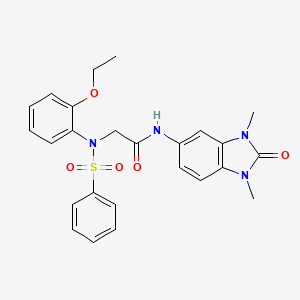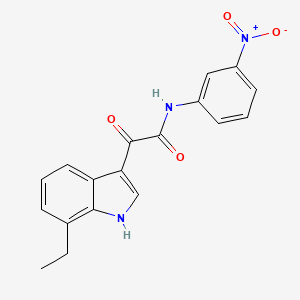![molecular formula C12H15N3O2 B12484214 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B12484214.png)
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can be achieved through a multi-step process involving the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction can influence various biological processes, including neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
S-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine: This compound has a similar structure but with different substituents, leading to distinct properties and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in their functional groups and overall structure.
Uniqueness
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its specific combination of the methoxyphenyl group and the propan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C12H15N3O2/c1-16-10-6-4-9(5-7-10)12-14-11(17-15-12)3-2-8-13/h4-7H,2-3,8,13H2,1H3 |
Clave InChI |
JVLQRBSCONPWCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
![1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B12484135.png)
![4-({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)-2-chlorobenzoic acid](/img/structure/B12484136.png)
![17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B12484138.png)
![1-[3-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]ethanol](/img/structure/B12484142.png)
![4-(2-Hydroxy-3-methoxyphenyl)-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12484144.png)

![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B12484163.png)
![1-[3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484166.png)
![2-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B12484168.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)

![3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12484205.png)
![15-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12484213.png)
